
4-Iodobenzyl isothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodobenzyl isothiocyanate is an organic compound with the molecular formula C8H6INS. It belongs to the class of isothiocyanates, which are known for their diverse biological activities. This compound is characterized by the presence of an iodine atom attached to a benzyl group, which is further connected to an isothiocyanate functional group. Isothiocyanates are derived from glucosinolates, secondary metabolites found in cruciferous vegetables .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Iodobenzyl isothiocyanate can be synthesized through various methods. One common approach involves the reaction of 4-iodobenzylamine with thiophosgene (CSCl2) under controlled conditions. The reaction typically proceeds as follows: [ \text{4-Iodobenzylamine} + \text{Thiophosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: Industrial production of isothiocyanates often involves the use of primary amines and carbon disulfide (CS2) in the presence of a base such as triethylamine. The resulting dithiocarbamate intermediate is then decomposed using tosyl chloride to yield the desired isothiocyanate .
Chemical Reactions Analysis
Types of Reactions: 4-Iodobenzyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thioureas.
Oxidation: It can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary or secondary amines under mild conditions.
Oxidation: Reagents like hydrogen peroxide (H2O2) or peracids.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
Thioureas: Formed from nucleophilic substitution reactions.
Sulfonyl Derivatives: Formed from oxidation reactions.
Amines: Formed from reduction reactions
Scientific Research Applications
4-Iodobenzyl isothiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including heterocycles and thioureas.
Biology: Studied for its antimicrobial and anticancer properties. It has shown potential in inhibiting the growth of certain cancer cells.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of agrochemicals and as a reagent in biochemical assays
Mechanism of Action
The mechanism of action of 4-iodobenzyl isothiocyanate involves its highly reactive electrophilic isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules. The compound can induce oxidative stress by generating reactive oxygen species (ROS), leading to apoptosis in cancer cells. It also modulates various signaling pathways, including the nuclear factor erythroid 2–related factor 2 (Nrf2) pathway, which is involved in the cellular antioxidant response .
Comparison with Similar Compounds
- Benzyl isothiocyanate
- Phenyl isothiocyanate
- Phenethyl isothiocyanate
- Sulforaphane
Comparison: 4-Iodobenzyl isothiocyanate is unique due to the presence of the iodine atom, which can enhance its reactivity and biological activity compared to other isothiocyanates. For example, sulforaphane, derived from broccoli, is well-known for its antioxidant properties, while this compound has shown promising anticancer activity .
Properties
CAS No. |
3694-49-3 |
|---|---|
Molecular Formula |
C8H6INS |
Molecular Weight |
275.11 g/mol |
IUPAC Name |
1-iodo-4-(isothiocyanatomethyl)benzene |
InChI |
InChI=1S/C8H6INS/c9-8-3-1-7(2-4-8)5-10-6-11/h1-4H,5H2 |
InChI Key |
QMNNXEXDGXWBME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN=C=S)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


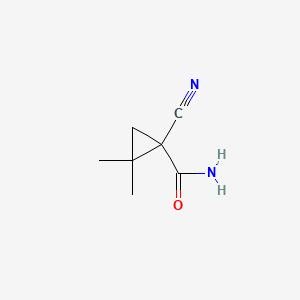
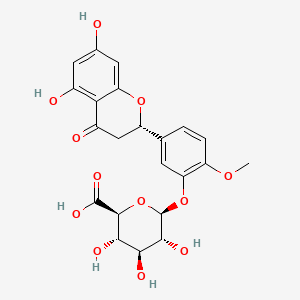

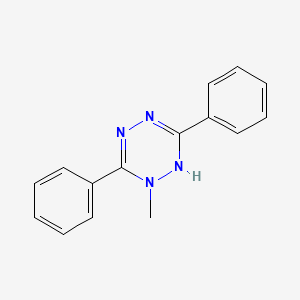
![[(3,7-Dimethyloctyl)oxy]acetaldehyde](/img/structure/B13831510.png)

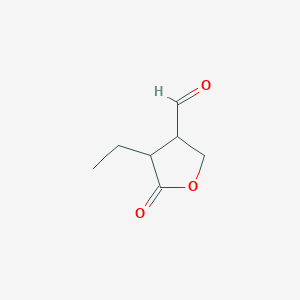
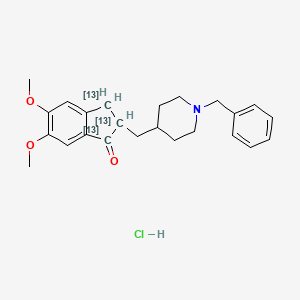

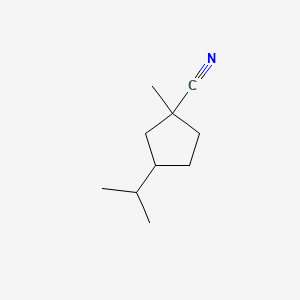
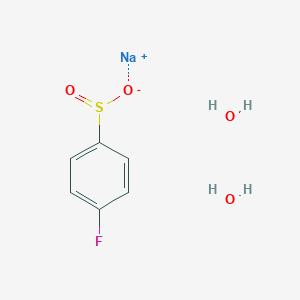
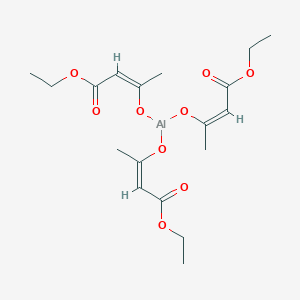
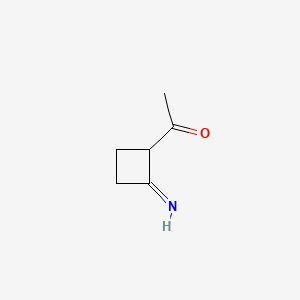
![(S)-1-(2-Methyl-1H-benzo[d]imidazol-1-yl)propan-2-ol](/img/structure/B13831555.png)
